molecular formula C4H8N4O B2833334 (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol CAS No. 1555333-79-3

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol

Cat. No.: B2833334
CAS No.: 1555333-79-3
M. Wt: 128.135
InChI Key: LMKXAWPUZDGLEC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “(2-Ethyltetrazol-5-yl)methanol” are not available, methanol itself is known to participate in various reactions. For example, methanol can be produced via CO2 hydrogenation . The process involves the use of catalysts and the optimization of operating conditions to minimize production cost .

Scientific Research Applications

Catalytic Conversion to Hydrocarbons

Research has demonstrated the catalytic conversion of methanol, a related compound to (2-Ethyltetrazol-5-yl)methanol, into hydrocarbons utilizing synthetic zeolites. This process involves dehydration to dimethyl ether and ethylene, followed by successive dehydration-methanolation steps and polycondensation reactions leading to branched and aromatic hydrocarbons. A proposed mechanism involving carbenium ions accounts for the high yield in branched hydrocarbons, highlighting a significant application in the synthesis of fuels and chemical feedstocks (Derouane et al., 1978).

Methanol as a Platform Molecule

Another study emphasizes methanol's potential as a platform molecule for chemical synthesis and as a cleaner transportation fuel. A novel catalytic route directly converts ethylene glycol, derived from biomass or fossil fuels, to methanol with high selectivity over a Pd/Fe(2)O(3) co-precipitated catalyst. This route offers an alternative for energy-starved countries to diversify their natural resources (Wu et al., 2012).

Oxidation of Primary Alcohols

Further, encapsulation of a molybdenum(VI) complex within zeolite Y has been shown to catalyze the oxidation of primary alcohols and hydrocarbons. This process utilizes tert-butyl hydroperoxide as an oxidant, offering an efficient and reusable catalyst system for the oxidation of compounds that could be structurally similar to (2-Ethyltetrazol-5-yl)methanol. The encapsulated catalyst demonstrates high catalytic activity, stability, and recycling ability, making it superior for such oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism Insights and Catalytic Efficiency

Insights into the mechanism of methanol conversion to hydrocarbons have also been enriched by studies on zeolite catalysts. These studies reveal the formation of unsaturated hydrocarbons and detail the reaction mechanisms that limit catalyst deactivation while enhancing product yield. Such research underpins the development of more efficient catalytic processes for converting methanol and its derivatives into valuable chemical products (Schulz, 2010).

Future Directions

While specific future directions for “(2-Ethyltetrazol-5-yl)methanol” are not available, methanol and its derivatives are subjects of ongoing research. For instance, there is interest in the power-to-methanol process, which involves the conversion of methane into methanol . Additionally, the use of biomethanol as a complementary fuel with diesel, natural gas, and dimethyl ether is being explored .

Properties

IUPAC Name

(2-ethyltetrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-8-6-4(3-9)5-7-8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKXAWPUZDGLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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